1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide
Description
1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a phenyl group and at position 2 with a piperidine-3-carboxamide moiety. Thienopyrimidines are structurally analogous to purines, making them attractive for kinase inhibition and anticancer applications.
Properties
IUPAC Name |
1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c30-22(26-13-16-8-10-25-11-9-16)18-7-4-12-29(14-18)24-27-20-19(17-5-2-1-3-6-17)15-32-21(20)23(31)28-24/h1-3,5-6,8-11,15,18H,4,7,12-14H2,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWBQRXUQZNNPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyrimidine core, followed by the introduction of the piperidine and pyridine groups. Key steps may include:
Cyclization Reactions: Formation of the thienopyrimidine core through cyclization of appropriate precursors.
Amidation Reactions: Introduction of the piperidine-3-carboxamide group via amidation reactions.
Substitution Reactions: Attachment of the pyridin-4-ylmethyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrimidine C2 Position
The thieno[3,2-d]pyrimidin-4-one scaffold features a reactive C2 position susceptible to nucleophilic substitution. This site can undergo displacement with amines, alcohols, or thiols under basic conditions:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Amine substitution | Piperidine derivatives, K₂CO₃, DMF, 80–100°C | Formation of C2-aminated derivatives |
| Alkoxylation | Alcohols, NaH, THF, reflux | Ether-linked analogs |
For example, reaction with piperidine-3-carboxamide derivatives replaces the leaving group (e.g., chloride or sulfonate) at C2, forming the title compound.
Hydrolysis of the Carboxamide Group
The tertiary carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives :
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12–24 hours | Conversion to carboxylic acid |
| Basic hydrolysis | NaOH (aq), ethanol, 60°C | Partial degradation observed |
Hydrolysis is critical for modifying solubility or introducing reactive carboxyl groups for further derivatization.
Oxidation of the Thiophene Ring
The thiophene moiety in the thienopyrimidinone core can be oxidized to sulfones or sulfoxides using peroxides :
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Sulfone formation | H₂O₂ (30%), AcOH, 50°C, 6 hours | Thiophene → Thiophene-1,1-dioxide |
| Sulfoxide formation | mCPBA, DCM, 0°C → RT, 2 hours | Partial oxidation to sulfoxide |
Oxidation modulates electronic properties and enhances interactions with biological targets like kinases .
Reductive Amination at Piperidine Nitrogen
The piperidine ring’s secondary amine undergoes reductive amination with aldehydes or ketones to introduce alkyl/aryl groups :
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| N-Alkylation | Aldehyde/ketone, NaBH₃CN, MeOH, RT | Substituted piperidine derivatives |
This reaction diversifies the piperidine substituent, influencing pharmacokinetic properties.
Electrophilic Aromatic Substitution (EAS)
The phenyl group at C7 of the thienopyrimidinone core participates in EAS reactions :
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1 hour | C7-nitro derivatives |
| Bromination | Br₂, FeBr₃, DCM, RT | C7-bromo analogs |
These modifications enable further functionalization for structure-activity relationship (SAR) studies.
Amide Bond Functionalization
The N-(pyridin-4-ylmethyl)carboxamide group undergoes reactions typical of secondary amides :
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Acylation | Acetyl chloride, pyridine, RT | N-acetylated product |
| Sulfonylation | Tosyl chloride, Et₃N, DCM | Sulfonamide derivatives |
Such reactions alter hydrogen-bonding capacity and bioavailability.
Ring-Opening Reactions of the Dihydrothienopyrimidinone
Under strong basic conditions, the dihydrothienopyrimidinone ring undergoes cleavage :
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Alkaline hydrolysis | NaOH (10%), ethanol, reflux, 8 hours | Ring-opened thiophene-urea derivatives |
Scientific Research Applications
Structure and Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of signaling pathways and influence various biochemical processes such as metabolism and apoptosis.
Medicinal Chemistry
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide has shown promise as a lead compound for drug development targeting specific biological pathways. Its structural characteristics allow it to act on various biological systems, potentially serving as an enzyme inhibitor or receptor modulator.
Case Studies in Cancer Research
Research has demonstrated that compounds with similar thienopyrimidine structures exhibit significant anticancer activity. For example:
- Cytotoxicity Studies : A study published in Medicines evaluated the cytotoxic effects of thienopyrimidine derivatives on human cancer cell lines. Results indicated selective cytotoxicity against oral cancer cells compared to standard chemotherapeutic agents like doxorubicin. The study utilized dose-response curves to establish efficacy, suggesting that this compound could be developed further as an antitumor agent.
Antibacterial Activity
Another area of research has focused on the antibacterial properties of thienopyrimidine derivatives. Findings indicate that these compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antimicrobial effects.
Pharmacology
The pharmacological applications of this compound include:
- Enzyme Inhibition : The compound may inhibit or modulate enzyme activity by binding to active or allosteric sites.
- Receptor Interaction : It can interact with cell surface or intracellular receptors, leading to modulation of signaling pathways.
Materials Science
Research into the material properties of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide suggests potential applications in advanced materials such as organic semiconductors or photovoltaic devices.
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Cyclization Reactions : Formation of the thienopyrimidine core through cyclization.
- Amidation Reactions : Introduction of the piperidine group via amidation.
- Substitution Reactions : Attachment of the pyridinylmethyl group through nucleophilic substitution.
Industrial Production Methods
In industrial settings, optimization of synthetic routes is crucial for enhancing yield and purity. This may involve advanced catalysts and high-throughput screening techniques.
Mechanism of Action
The mechanism of action of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity through binding to the active site or allosteric sites.
Receptors: Interaction with cell surface or intracellular receptors, leading to modulation of signaling pathways.
Pathways: Influence on various biochemical pathways, potentially altering cellular processes such as metabolism, proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its substitution pattern. Key comparisons with analogs from the evidence include:
Substituent Variations at Position 7 of the Thienopyrimidine Core
- Target Compound : 7-Phenyl group.
- Analog 1: N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide () Substituent: 3-Methylphenyl at position 5. Impact: The methyl group may enhance lipophilicity and metabolic stability compared to unsubstituted phenyl.
- Analog 2: 1-[7-(2-Fluorophenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)-4-piperidinecarboxamide () Substituent: 2-Fluorophenyl at position 6. Impact: Fluorine’s electron-withdrawing effect may alter electronic distribution, affecting binding affinity.
Variations in the Amide Side Chain
- Target Compound : N-(Pyridin-4-ylmethyl) group.
- Analog 1 (): N-(2,4-Difluorobenzyl) group.
- Impact: Fluorine atoms may improve membrane permeability but reduce solubility.
- Analog 2 (): N-(1-Phenylethyl) group.
- Impact: Bulky phenylethyl group could sterically hinder target engagement.
- Analog 3: N-Cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide () Substituent: Cyclooctyl group. Impact: The aliphatic cyclooctyl moiety may increase hydrophobicity, affecting pharmacokinetics.
Core Heterocycle Modifications
- Analog 4: 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides () Structural Difference: Thieno[2,3-d]pyrimidine core (vs. [3,2-d] in the target compound). Impact: Altered ring fusion orientation may influence binding to planar active sites (e.g., kinases).
Table 1: Structural and Functional Comparison
Biological Activity
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the areas of oncology and inflammation. This article delves into its biological activity, structural characteristics, and relevant research findings.
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core linked to a piperidine ring and a pyridine moiety. Its molecular formula is with a molecular weight of 445.54 g/mol. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Thieno[3,2-d]pyrimidine |
| Functional Groups | Piperidine ring, amide linkage |
| Molecular Formula | C24H23N5O2S |
| Molecular Weight | 445.54 g/mol |
Biological Activity
Research indicates that compounds with similar structural frameworks exhibit significant biological activities. Specifically, the thieno[3,2-d]pyrimidine derivatives have been associated with:
- Anticancer Properties : Initial studies suggest that this compound may inhibit protein kinase B (PKB), a critical player in cancer signaling pathways. The thieno[3,2-d]pyrimidine scaffold has shown promise in targeting various kinases involved in tumor progression and metastasis .
- Anti-inflammatory Effects : Given its structural attributes, it may also interact with G protein-coupled receptors (GPCRs), which are vital in mediating inflammatory responses. The potential modulation of the P2Y14 receptor suggests applications in treating chronic inflammatory conditions .
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- In Vitro Studies : A study demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibited selective inhibition against cancer cell lines. The compound showed IC50 values indicating effective cytotoxicity against several cancer types .
- Molecular Docking Studies : Computational analyses have indicated that the compound binds effectively to the active sites of target proteins involved in cancer pathways. These studies utilized molecular docking techniques to predict binding affinities and interactions .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
